
4-Amino-3-piridinsulfonamida
Descripción general
Descripción
4-Amino-3-pyridinesulfonamide is a type of synthetic organic compound that is used in a wide variety of scientific research applications. It is a versatile compound that has been studied extensively in the laboratory and is known to have many biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
“4-Amino-3-piridinsulfonamida” es un componente clave en la síntesis de Torsemida, un diurético utilizado en el tratamiento de la insuficiencia cardíaca . También se utiliza en la producción de varios estándares secundarios farmacéuticos .
Investigación química
Este compuesto se utiliza en la investigación química, particularmente en la síntesis de compuestos novedosos. Por ejemplo, se ha utilizado en la síntesis de derivados 4-sustituidos N-(5-amino-1H-1,2,4-triazol-3-il) .
Pruebas de control de calidad
“this compound” se utiliza en pruebas de control de calidad en la industria farmacéutica . Sirve como material de referencia en diversas aplicaciones analíticas, incluidas las pruebas de liberación farmacéutica y el desarrollo de métodos para análisis cualitativos y cuantitativos .
Industria alimentaria y de bebidas
En la industria alimentaria y de bebidas, “this compound” se utiliza como material de referencia en las pruebas de control de calidad . Ayuda a garantizar la seguridad y calidad de los productos alimenticios y de bebidas.
Requisitos de calibración
“this compound” se utiliza como material de referencia certificado en diversos requisitos de calibración . Esto incluye calibraciones en las industrias farmacéutica y alimentaria y de bebidas.
Moléculas pequeñas bioactivas
“this compound” se clasifica como una molécula pequeña bioactiva . Estas moléculas tienen efectos biológicos específicos y a menudo se utilizan en el descubrimiento de fármacos e investigación.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Amino-3-pyridinesulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, ion transport, and folate synthesis.
Mode of Action
Sulfonamides, including 4-Amino-3-pyridinesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins. As a result, the growth and multiplication of bacteria are inhibited .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of bacterial growth by 4-Amino-3-pyridinesulfonamide leads to the control and elimination of bacterial infections . This makes it a valuable tool in the treatment of a variety of bacterial diseases.
Action Environment
The action of 4-Amino-3-pyridinesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions .
Análisis Bioquímico
Biochemical Properties
4-Amino-3-pyridinesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in folate production. Additionally, 4-Amino-3-pyridinesulfonamide interacts with various proteins, affecting their function and stability .
Cellular Effects
The effects of 4-Amino-3-pyridinesulfonamide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial cells by disrupting their folate synthesis pathway. This disruption leads to impaired DNA synthesis and cell division . In mammalian cells, 4-Amino-3-pyridinesulfonamide can affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-Amino-3-pyridinesulfonamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of dihydropteroate synthase, which prevents the synthesis of folate, an essential cofactor for DNA synthesis. This inhibition occurs through competitive binding, where 4-Amino-3-pyridinesulfonamide competes with the natural substrate of the enzyme . Additionally, it can bind to other biomolecules, leading to changes in their conformation and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-pyridinesulfonamide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to 4-Amino-3-pyridinesulfonamide can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Amino-3-pyridinesulfonamide vary with different dosages in animal models. At low doses, it can effectively inhibit bacterial growth without causing significant toxicity to the host organism. At higher doses, it can lead to adverse effects such as liver and kidney toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this dosage can result in toxic side effects .
Metabolic Pathways
4-Amino-3-pyridinesulfonamide is involved in several metabolic pathways, primarily those related to folate synthesis. It interacts with enzymes such as dihydropteroate synthase, leading to the inhibition of folate production . This inhibition affects the overall metabolic flux, as folate is a crucial cofactor in various metabolic reactions, including DNA synthesis and repair .
Transport and Distribution
Within cells and tissues, 4-Amino-3-pyridinesulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, depending on its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 4-Amino-3-pyridinesulfonamide is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function . The localization of 4-Amino-3-pyridinesulfonamide can also affect its activity and stability, as different cellular environments can influence its interactions with other biomolecules .
Propiedades
IUPAC Name |
4-aminopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHJMFCJYZHINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450392 | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75903-62-7 | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

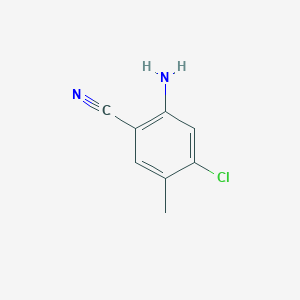
![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)
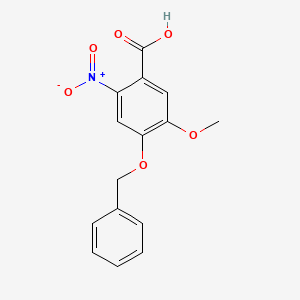

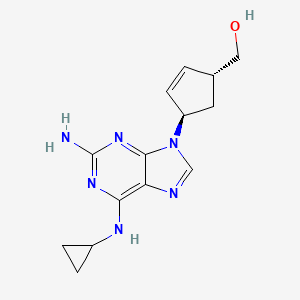

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
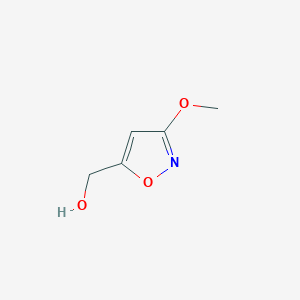
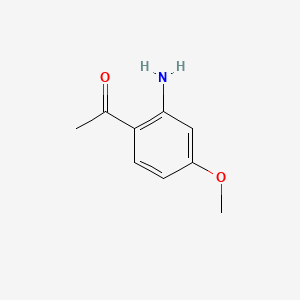
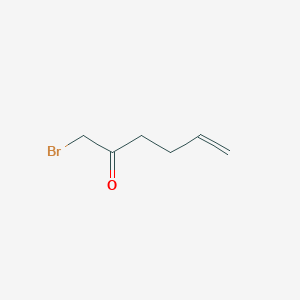
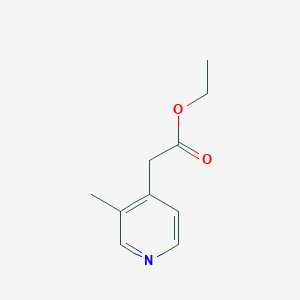
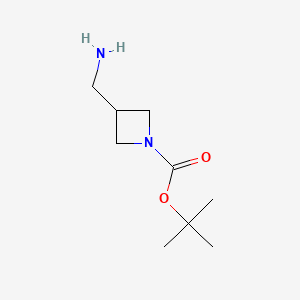
![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)